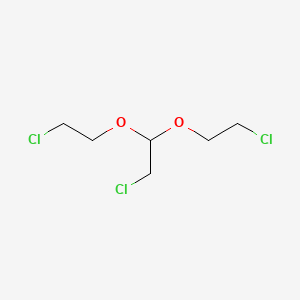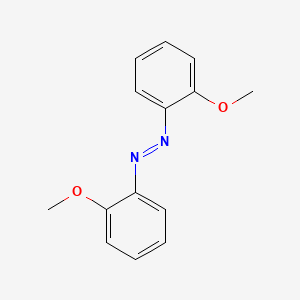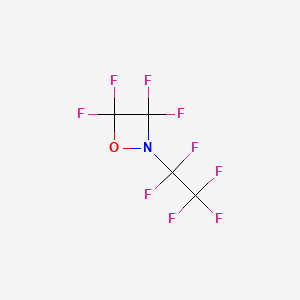
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is a fluorinated heterocyclic compound. It is characterized by the presence of an oxazetidine ring, which is a four-membered ring containing one oxygen and one nitrogen atom. The compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the cyclization of a suitable fluorinated amine with a fluorinated carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to introduce the high fluorine content efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazetidine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazetidine N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as enzyme inhibitors and antiviral agents.
Industry: The compound’s high fluorine content makes it valuable in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can form strong interactions with hydrogen-bond donors, stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide: This compound also contains a four-membered ring with high fluorine content but includes a sulfur atom instead of nitrogen.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Similar in structure but with different heteroatoms, leading to distinct chemical properties.
Uniqueness
1,2-Oxazetidine, 3,3,4,4-tetrafluoro-2-(pentafluoroethyl)- is unique due to its combination of an oxazetidine ring and high fluorine content. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
360-46-3 |
|---|---|
Molecular Formula |
C4F9NO |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2-(1,1,2,2,2-pentafluoroethyl)oxazetidine |
InChI |
InChI=1S/C4F9NO/c5-1(6,7)2(8,9)14-3(10,11)4(12,13)15-14 |
InChI Key |
RXUSQTIPYBVRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(ON1C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
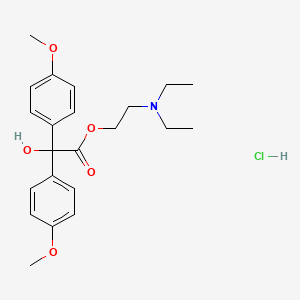
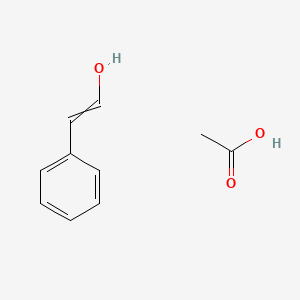
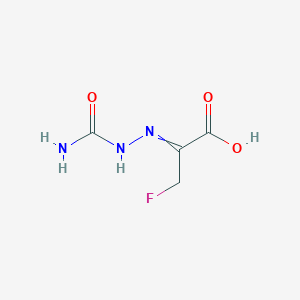
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

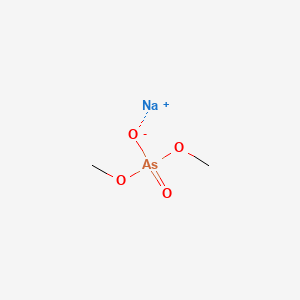
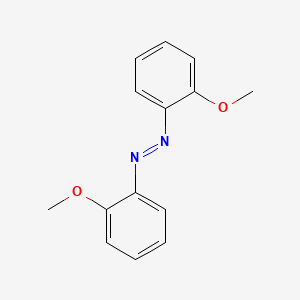
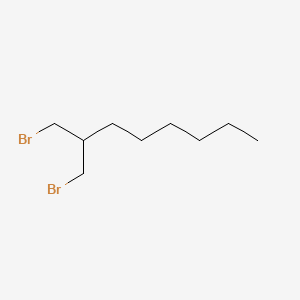

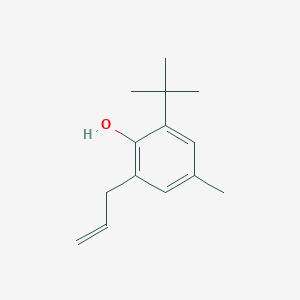
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
